2-(2-Hydroxyethylamino)-N-(2-bromophenyl)acetamide
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Overview
Description
2-(2-Hydroxyethylamino)-N-(2-bromophenyl)acetamide is an organic compound that features both a hydroxyethylamino group and a bromophenyl group
Preparation Methods
The synthesis of 2-(2-Hydroxyethylamino)-N-(2-bromophenyl)acetamide typically involves the reaction of 2-bromoaniline with ethylene oxide, followed by acylation with chloroacetyl chloride. The reaction conditions often require the use of a base such as sodium hydroxide to facilitate the formation of the hydroxyethylamino group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-Hydroxyethylamino)-N-(2-bromophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Hydroxyethylamino)-N-(2-bromophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Hydroxyethylamino)-N-(2-bromophenyl)acetamide exerts its effects involves interactions with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(2-Hydroxyethylamino)-N-(2-bromophenyl)acetamide include:
2-(2-Hydroxyethylamino)-N-phenylacetamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(2-Aminoethylamino)-N-(2-bromophenyl)acetamide: Contains an additional amino group, which can alter its chemical properties and interactions.
2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide: The bromine atom is positioned differently, potentially affecting its reactivity and biological effects.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(2-hydroxyethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c11-8-3-1-2-4-9(8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHXTUAABXMOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNCCO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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